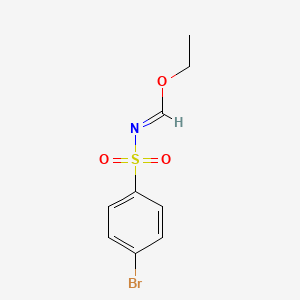
ethyl (1E)-N-(4-bromophenyl)sulfonylmethanimidate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl (1E)-N-(4-bromophenyl)sulfonylmethanimidate is an organic compound with a unique structure that includes a bromophenyl group and a sulfonylmethanimidate moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (1E)-N-(4-bromophenyl)sulfonylmethanimidate typically involves the reaction of 4-bromobenzenesulfonyl chloride with ethylamine under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane, with the addition of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized for maximum yield and purity. The final product is subjected to rigorous quality control measures to ensure its suitability for various applications.
化学反応の分析
Types of Reactions
Ethyl (1E)-N-(4-bromophenyl)sulfonylmethanimidate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiourea.
Major Products Formed
The major products formed from these reactions include sulfonic acids, sulfides, thiols, and various substituted derivatives of the original compound.
科学的研究の応用
Ethyl (1E)-N-(4-bromophenyl)sulfonylmethanimidate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of ethyl (1E)-N-(4-bromophenyl)sulfonylmethanimidate involves its interaction with specific molecular targets. The sulfonylmethanimidate group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to changes in their structure and function. This interaction can affect various cellular pathways and processes, contributing to the compound’s biological activity.
類似化合物との比較
Ethyl (1E)-N-(4-bromophenyl)sulfonylmethanimidate can be compared with other similar compounds, such as:
4-Bromophenyl ethyl sulfone: Similar structure but lacks the methanimidate group.
4-Bromophenyl sulfonamide: Contains a sulfonamide group instead of a sulfonylmethanimidate group.
4-Bromophenyl sulfonyl chloride: Precursor to the target compound, used in its synthesis.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
生物活性
Ethyl (1E)-N-(4-bromophenyl)sulfonylmethanimidate is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article reviews the available literature on the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
This compound can be described by its molecular formula C10H10BrN2O2S. The presence of a sulfonyl group and a bromophenyl moiety suggests potential interactions with various biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors in biological systems. Preliminary studies suggest that the compound may act as an inhibitor of certain proteases, which play critical roles in various physiological processes, including inflammation and cell signaling.
Biological Activities
The following table summarizes the biological activities associated with this compound based on available research:
| Activity | Description | Reference |
|---|---|---|
| Antimicrobial | Exhibits activity against various bacterial strains, potentially through enzyme inhibition. | |
| Anticancer | Shows promise in inhibiting cancer cell proliferation in vitro. | |
| Anti-inflammatory | May reduce inflammatory markers in cellular models. | |
| Enzyme Inhibition | Potential inhibitor of carbonic anhydrase and other proteases. |
Case Study 1: Anticancer Activity
A study investigated the effects of this compound on human cancer cell lines. The results indicated a dose-dependent inhibition of cell growth, suggesting that the compound may induce apoptosis in cancer cells. The mechanism was linked to the activation of caspase pathways, which are crucial for programmed cell death.
Case Study 2: Antimicrobial Efficacy
In another study, this compound was tested against Gram-positive and Gram-negative bacteria. The compound demonstrated significant antimicrobial activity, particularly against Staphylococcus aureus and Escherichia coli. The study proposed that the mechanism involved disruption of bacterial cell wall synthesis.
Research Findings
Recent research has focused on optimizing the synthesis of this compound to enhance its biological activity. Modifications to the bromophenyl moiety have been explored to improve selectivity and potency against target enzymes.
Pharmacokinetics and Toxicology
Limited pharmacokinetic data are available for this compound. However, preliminary toxicity assessments suggest that it exhibits a favorable safety profile at therapeutic doses. Further studies are needed to fully understand its pharmacokinetic properties, including absorption, distribution, metabolism, and excretion (ADME).
特性
分子式 |
C9H10BrNO3S |
|---|---|
分子量 |
292.15 g/mol |
IUPAC名 |
ethyl (1E)-N-(4-bromophenyl)sulfonylmethanimidate |
InChI |
InChI=1S/C9H10BrNO3S/c1-2-14-7-11-15(12,13)9-5-3-8(10)4-6-9/h3-7H,2H2,1H3/b11-7+ |
InChIキー |
ZWIQWKIKBWWGKZ-YRNVUSSQSA-N |
異性体SMILES |
CCO/C=N/S(=O)(=O)C1=CC=C(C=C1)Br |
正規SMILES |
CCOC=NS(=O)(=O)C1=CC=C(C=C1)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















